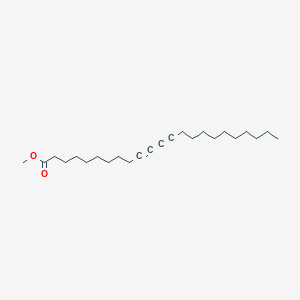

Methyl 10,12-tricosadiynoate

概要

説明

Methyl 10,12-tricosadiynoate is a compound that is not directly discussed in the provided papers. However, the papers do discuss various methyl esters and their properties, which can provide insight into the general behavior of methyl esters with conjugated diene systems. For instance, the synthesis and properties of geometric isomers of methyl 9,12,15-octadecatrienoate are explored, which is a related structure with a conjugated triene system .

Synthesis Analysis

The synthesis of related compounds, such as the geometric isomers of methyl 9,12,15-octadecatrienoate, involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds . This reaction typically couples a phosphonium ylide with an aldehyde or ketone to form an alkene. Although the synthesis of Methyl 10,12-tricosadiynoate is not explicitly described, it is likely that similar synthetic strategies could be employed.

Molecular Structure Analysis

The molecular structure of methyl esters with multiple double bonds can be complex due to the possibility of various geometric isomers. The paper on the synthesis of methyl 9,12,15-octadecatrienoate geometric isomers provides data on physical constants and 13C NMR chemical shifts, which are crucial for understanding the molecular structure of such compounds . These techniques could be applied to analyze the structure of Methyl 10,12-tricosadiynoate.

Chemical Reactions Analysis

The dehydration reactions of methyl 9,12-dihydroxy-10-trans-octadecenoate are discussed, which yield different products depending on the reagents used . This indicates that methyl esters with hydroxyl groups adjacent to double bonds can undergo various chemical transformations. While Methyl 10,12-tricosadiynoate does not have hydroxyl groups, the reactivity of its double bonds could be inferred from such studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters are influenced by their molecular structure. The geometric isomers of methyl 9,12,15-octadecatrienoate have been characterized by their melting points, infrared spectra, and equivalent chain lengths . These properties are indicative of the compound's behavior in different environments and can be used to predict the properties of Methyl 10,12-tricosadiynoate.

科学的研究の応用

Methylcellulose, a derivative of cellulose, has been extensively studied for its unique physical properties and diverse applications in scientific research. Methylcellulose and its derivatives, including potentially Methyl 10,12-tricosadiynoate, exhibit a range of solubility and gelation characteristics influenced by chemical modifications. These modifications impact their physical properties such as molecular weight, degree of methylation, and interfacial properties. The applications span across various fields due to their water solubility, ability to form gels, and adsorption at interfaces. Notably, the molecular weight plays a crucial role in determining the physical properties and applications of methylcellulose in aqueous solutions (Nasatto et al., 2015).

Polyhydroxyalkanoates: Biodegradable Polymers

Polyhydroxyalkanoates (PHAs) are another class of compounds related to methylcellulose derivatives in terms of their biodegradable nature and applications in scientific research. PHAs are microbial polymers that are biodegradable, biocompatible, and have promising applications due to their material properties. They are synthesized from various monomers that can include methyl groups and unsaturated carbon chains, which might be similar to the structure of Methyl 10,12-tricosadiynoate. The extensive study of PHAs highlights the potential for their application in creating sustainable materials and contributing to environmental conservation efforts (Amara, 2010).

Methylated Compounds in Environmental and Health Research

The study and application of methylated compounds, including potentially Methyl 10,12-tricosadiynoate, have significant implications in environmental health and toxicology research. Methylated arsenicals, for example, have been examined for their metabolism, carcinogenicity, and the implications for human risk assessment. These studies contribute to our understanding of how methylated compounds behave in biological systems and their potential risks or benefits to health. Such research is vital for developing safety guidelines and assessing environmental impacts (Cohen et al., 2006).

特性

IUPAC Name |

methyl tricosa-10,12-diynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-11,16-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHUUTOAKXXTMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433478 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 10,12-tricosadiynoate | |

CAS RN |

145609-79-6 | |

| Record name | METHYL 10,12-TRICOSADIYNOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)

![7-Bromo-2-methylpyrido[2,3-b]pyrazine](/img/structure/B136524.png)

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)